4-(6-PERIMIDYLAMINO)PHENOL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

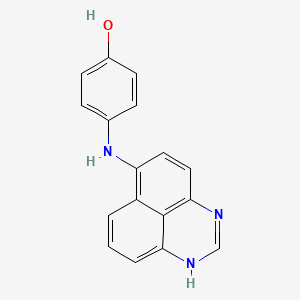

4-(6-PERIMIDYLAMINO)PHENOL is an organic compound with the molecular formula C17H13N3O. It is known for its unique structure, which includes a phenol group and a perimidylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-PERIMIDYLAMINO)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with 6-amino-1H-perimidine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of phenols, including this compound, often involves the nitration of benzene followed by reduction and diazotization steps. The nitrobenzene obtained from nitration is reduced to phenylamine, which is then diazotized and hydrolyzed to produce phenol derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-PERIMIDYLAMINO)PHENOL undergoes various chemical reactions, including:

Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3)

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Substituted phenols

Wissenschaftliche Forschungsanwendungen

4-(6-PERIMIDYLAMINO)PHENOL has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of various phenolic compounds.

Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(6-PERIMIDYLAMINO)PHENOL involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase-2 (COX-2), reducing inflammation.

Gene Expression: Modulates the expression of genes involved in antioxidant defense and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

4-(6-PERIMIDYLAMINO)PHENOL can be compared with other phenolic compounds:

Phenol: The simplest phenolic compound, known for its antiseptic properties.

Hydroquinone: A phenolic compound used in skin-lightening products and as a photographic developer.

Quinones: Oxidized derivatives of phenols, known for their role in biological redox reactions.

Uniqueness

This compound is unique due to its combined phenol and perimidylamino structure, which imparts distinct chemical and biological properties .

List of Similar Compounds

- Phenol

- Hydroquinone

- Quinones

Biologische Aktivität

4-(6-PERIMIDYLAMINO)PHENOL, also known by its CAS number 12167-40-7, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a phenolic group and a perimidine moiety. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group is known to scavenge free radicals, which may contribute to its antioxidant properties.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : There is evidence suggesting that this compound may interact with various receptors, modulating signaling pathways related to inflammation and cancer.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table of key findings:

Case Studies

Several case studies have explored the applications and effects of this compound:

- Antioxidant Efficacy : A study investigated the antioxidant capacity of this compound in vitro using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance, suggesting strong antioxidant activity.

- Cytotoxic Effects on Cancer Cells : Research focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The findings showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.

- Enzyme Inhibition Studies : A detailed analysis was conducted to assess the inhibitory effects on COX enzymes. The results demonstrated that this compound significantly inhibited COX-1 and COX-2 activities, which are crucial in inflammatory processes.

Eigenschaften

IUPAC Name |

4-(1H-perimidin-6-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-6-4-11(5-7-12)20-14-8-9-16-17-13(14)2-1-3-15(17)18-10-19-16/h1-10,20-21H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTHGVDVYCXNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)NC=N3)NC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699193 |

Source

|

| Record name | 4-[(1H-Perimidin-6-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12167-40-7 |

Source

|

| Record name | 4-[(1H-Perimidin-6-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.